molecular formula C14H25NO5 B13775654 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate CAS No. 73287-52-2

2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate

Cat. No.: B13775654
CAS No.: 73287-52-2
M. Wt: 287.35 g/mol
InChI Key: CNHYJXIHRPPVEW-UHFFFAOYSA-N
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Description

2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C14H25NO5. It is known for its unique structure, which includes an oxoallyl group and a diethyl-beta-alaninate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate typically involves the reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate with an oxoallyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The diethyl-beta-alaninate moiety may interact with enzymes and receptors, modulating their activity and leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate
  • 2-[2-(2-Methoxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate

Uniqueness

2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is unique due to the presence of the oxoallyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

73287-52-2

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl 3-(diethylamino)propanoate

InChI

InChI=1S/C14H25NO5/c1-4-13(16)19-11-9-18-10-12-20-14(17)7-8-15(5-2)6-3/h4H,1,5-12H2,2-3H3

InChI Key

CNHYJXIHRPPVEW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)OCCOCCOC(=O)C=C

Origin of Product

United States

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